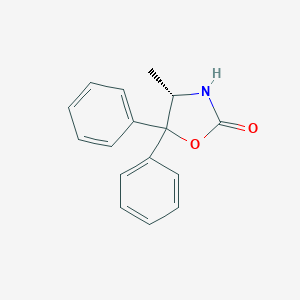

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one

Description

Properties

IUPAC Name |

(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDVMKJOXKZHR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436946 | |

| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-29-6 | |

| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Chiral Auxiliaries: A Technical Guide to the Physical Properties of Evans-Type Oxazolidinones

A Note to the Researcher: This guide addresses the physical properties of a prominent chiral auxiliary. Initial inquiries for "(S)-4-Methyl-5,5-diphenyloxazolidin-2-one" did not yield sufficient data in established chemical databases. This suggests the compound is either novel, exceptionally rare, or referenced under a different nomenclature. However, the structurally similar and widely utilized Evans auxiliary, (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one , is extensively characterized. This document will provide a comprehensive technical overview of this analog, offering field-proven insights for researchers in drug development and asymmetric synthesis. Understanding the properties of this well-documented auxiliary can provide a strong foundational analogue for hypothetical or novel diphenyl variants.

Introduction to (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one: A Cornerstone of Asymmetric Synthesis

(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one is a paramount example of a chiral auxiliary, a class of compounds instrumental in stereocontrolled synthesis.[1] Developed by David A. Evans, these auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction, leading to the formation of a desired stereoisomer with high enantiomeric excess. The predictable facial shielding provided by the phenyl and methyl groups on the oxazolidinone ring is the cornerstone of its efficacy. A thorough understanding of its physical properties is not merely academic; it is critical for its practical application in reaction setup, monitoring, and product purification.

This guide provides a detailed examination of the key physical characteristics of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one, offering insights into the causality behind these properties and the methodologies for their determination.

Core Physical and Chemical Properties

The utility of a chiral auxiliary is intrinsically linked to its physical state, stability, and solubility. These parameters dictate its handling, reaction conditions, and isolation procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [2][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 121-123 °C | [4][6][7] |

| Optical Rotation [α] | -168° (c=2 in Chloroform, 25°C, D line) | |

| Density | ~1.132 g/cm³ (predicted) | [5] |

| Boiling Point | 395.8 °C at 760 mmHg (predicted) | [4][5] |

Expert Insights: The melting point of 121-123 °C is a critical indicator of purity. A broad or depressed melting range would suggest the presence of impurities or the racemic mixture. Its solid nature at room temperature simplifies weighing and handling in a laboratory setting. The high boiling point is indicative of the compound's thermal stability, allowing for a reasonable range of reaction temperatures without decomposition.

Chirality and Optical Activity: The Key to Stereocontrol

The defining characteristic of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one is its chirality, which is quantified by its specific optical rotation.

Specific Rotation: The specific rotation ([α]) is a fundamental physical constant for a chiral compound and is a direct measure of its enantiomeric purity. For the (4S,5R) enantiomer, a negative value of approximately -168° is consistently reported. Conversely, its enantiomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, exhibits a positive optical rotation of the same magnitude (+168°).[1]

Causality and Measurement: This rotation arises from the differential interaction of the chiral molecule with plane-polarized light. The specific configuration of the stereocenters at positions 4 and 5 dictates the direction and magnitude of this rotation.

The experimental determination of optical rotation is a cornerstone of quality control for this reagent. A deviation from the expected value is a direct indication of either chemical impurity or, more critically, enantiomeric contamination.

Experimental Protocol: Determination of Optical Rotation

Below is a standardized workflow for the accurate measurement of specific rotation.

Caption: Workflow for measuring specific optical rotation.

Spectroscopic Profile

The spectroscopic data for (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one provides an unambiguous fingerprint for its structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the oxazolidinone ring are particularly diagnostic. Spectral data is available through public databases such as PubChem.[8]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate, typically in the range of 1750-1780 cm⁻¹.

-

Solubility Profile

The solubility of the auxiliary is a key determinant of suitable reaction solvents.

| Solvent | Solubility | Rationale |

| Chloroform, Dichloromethane | Soluble | Common solvents for reactions involving this auxiliary. |

| Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Often used in enolate formation and subsequent alkylation reactions. |

| Methanol, Ethanol | Slightly Soluble | The polarity of alcohols is generally less compatible with the largely nonpolar structure. |

| Hexanes, Pentane | Sparingly Soluble | Useful for recrystallization and precipitation of the product or the auxiliary post-reaction. |

| Water | Insoluble | The hydrophobic phenyl group and overall nonpolar character limit aqueous solubility. |

Expert Insights: The differential solubility is frequently exploited during the workup procedure. After the desired stereoselective transformation, the auxiliary is typically cleaved. The reaction mixture can then be treated with a solvent system (e.g., an ether/hydrocarbon mixture) where the product may be soluble, but the auxiliary or its salt is not, facilitating its removal and recovery.

Conclusion: The Practical Implications of Physical Properties

The physical properties of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one are not mere data points but are integral to its successful application. Its solid state, defined melting point, and characteristic optical rotation are all critical parameters for ensuring the quality and enantiomeric purity of the starting material. Furthermore, its spectroscopic fingerprint provides unequivocal structural confirmation, while its solubility profile dictates the choice of reaction solvents and the strategy for purification. For researchers in drug development, a firm grasp of these properties is essential for the reliable and reproducible synthesis of chiral molecules.

References

-

Chemsrc. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. [Link]

-

MySkinRecipes. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. [Link]

-

Pharmaffiliates. (4S,5R)-4-methyl-5-phenyloxazolidin-2-one. [Link]

-

PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]

-

LookChem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]

Sources

- 1. (4R,5S)-(+)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one [myskinrecipes.com]

- 5. Factory Sells Best Quality (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE 16251-45-9 with GMP standards [antimexchem.com]

- 6. CAS#:16251-45-9 | (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Chemsrc [chemsrc.com]

- 7. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 16251-45-9 [chemicalbook.com]

- 8. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one chemical structure and stereochemistry

An In-depth Technical Guide to (S)-4-Methyl-5,5-diphenyloxazolidin-2-one: Structure, Stereochemistry, and Application in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Many biological molecules and therapeutic agents exist as one of two non-superimposable mirror images, or enantiomers, with each often exhibiting profoundly different physiological effects.[1] Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[2] One of the most robust and reliable strategies to achieve this is through the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a non-chiral substrate to direct a chemical reaction with high stereoselectivity.[1][3][4]

Among the most celebrated and effective of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][2][5] This guide focuses on a particularly effective variant, This compound , a powerful tool for controlling the formation of new stereocenters. We will delve into its unique structural features, the mechanistic basis for its high stereocontrol, and provide practical, field-proven protocols for its application.

PART 1: Unveiling the Structure: this compound

The efficacy of a chiral auxiliary is intrinsically linked to its rigid and well-defined three-dimensional structure. This compound is engineered to provide a predictable and sterically demanding environment.

Chemical Identity:

Structural and Stereochemical Analysis:

The molecule possesses a five-membered oxazolidinone ring with two key stereocenters at the C4 and C5 positions.

-

The (S)-Configuration at C4: The stereochemistry at the C4 position, bearing a methyl group, is crucial for establishing the overall chiral environment of the auxiliary.

-

The Phenyl Group at C5: The phenyl group at the C5 position provides significant steric bulk. In conjunction with the C4-substituent, it effectively shields one face of the N-acylated derivative, thereby directing incoming reagents to the opposite, less-hindered face.[11] The specific diastereomer is (4S,5R), which has a cis relationship between the methyl and phenyl groups in some related auxiliaries, but the IUPAC name specifies the absolute configuration of each center.[6][8][12]

The combination of these features creates a conformationally rigid scaffold that is essential for high-fidelity stereochemical communication during bond formation.

Diagram: Chemical Structure of this compound

Caption: 2D structure of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.

Spectroscopic Signature

The structural features can be confirmed using NMR spectroscopy. While a full analysis is extensive, key characteristic shifts provide verification of the structure.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |

| ¹H NMR | 7.20 - 7.40 | Protons of the C5-phenyl group. |

| 5.60 - 5.80 | Proton at C5 (methine). | |

| 4.10 - 4.30 | Proton at C4 (methine). | |

| 0.80 - 0.90 | Protons of the C4-methyl group. | |

| ¹³C NMR | 159.0 - 160.0 | Carbonyl carbon (C2). |

| 125.0 - 139.0 | Carbons of the phenyl ring. | |

| 80.0 - 81.0 | Carbon at C5. | |

| 52.0 - 53.0 | Carbon at C4. | |

| 17.0 - 18.0 | Methyl carbon. | |

| Note: Exact shifts can vary based on solvent and experimental conditions. Data compiled from representative spectra.[13] |

PART 2: The Engine of Asymmetry: Mechanism of Stereocontrol

The power of this auxiliary lies in its ability to orchestrate a highly diastereoselective reaction on a prochiral substrate. This is achieved through a sequence of acylation, stereoselective enolate formation, and face-selective electrophilic attack.

Step 1: Acylation

The process begins by attaching a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This step covalently links the chiral auxiliary to the substrate that will be modified.[14][15]

Step 2: Formation of a Rigid Z-Enolate

Deprotonation of the α-carbon of the N-acyl group with a strong, non-nucleophilic base (such as sodium bis(trimethylsilyl)amide, NaHMDS, or lithium diisopropylamide, LDA) at low temperatures (typically -78 °C) generates an enolate.[14][15] The key to the high selectivity is the formation of a rigid, six-membered chelated transition state with the metal cation (e.g., Li⁺). This chelation, combined with the steric influence of the auxiliary's substituents, forces the formation of the (Z)-enolate geometry.[11]

Step 3: Face-Selective Electrophilic Attack

The defining step is the reaction of the enolate with an electrophile (E⁺). The bulky phenyl group at C5 and the methyl group at C4 effectively block the top face of the planar enolate. Consequently, the electrophile is forced to approach from the less sterically encumbered bottom face, ensuring the formation of a single major diastereomer.[11]

Diagram: Mechanism of Diastereoselective Alkylation

Caption: Logical workflow for asymmetric alkylation using the chiral auxiliary.

Step 4: Nondestructive Auxiliary Removal

After the new stereocenter has been created, the chiral auxiliary is cleaved from the product. This step is critical and must be performed under conditions that do not racemize the newly formed chiral center. The choice of cleavage reagent dictates the resulting functional group:[4]

-

To yield a Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is highly effective.[14][16]

-

To yield an Alcohol: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) converts the acyl group to a primary alcohol.[11]

-

To yield an Aldehyde: More specialized reduction protocols can be used.

-

To yield an Amide: Reaction with Weinreb's reagent or other amines can form amides.

A significant advantage of this methodology is that the chiral auxiliary is typically recovered in high yield and can be reused, making the process more atom-economical and cost-effective.[4]

PART 3: From Theory to Practice: Synthesis and Protocols

Synthesis of the Chiral Auxiliary

The (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one auxiliary is readily synthesized from the commercially available amino alcohol, (1S,2R)-norephedrine.

Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Enantiomer) This protocol for the enantiomer demonstrates the general procedure.

-

Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.).[12]

-

Heating and Distillation: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill off, with the distillation head temperature remaining around 80 °C.[12]

-

Reaction Monitoring: Continue heating for approximately 5 hours, or until the head temperature drops, indicating the completion of ethanol distillation.[12]

-

Workup: Cool the reaction mixture to room temperature. Dilute the solid mass with dichloromethane and wash sequentially with water (2x). Dry the organic layer over magnesium sulfate.[12]

-

Purification: Concentrate the solution under reduced pressure to obtain the crude solid product. Recrystallize from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.[12]

Application Protocol: Diastereoselective Alkylation of a Propionyl Imide

This protocol provides a representative workflow for using the auxiliary to synthesize an enantiomerically enriched carboxylic acid.[14][15]

-

Acylation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the this compound auxiliary (1.0 eq.) in anhydrous THF. Cool to 0 °C and add a base such as n-butyllithium. Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Purify the resulting N-propionyl oxazolidinone.

-

Enolate Formation: Dissolve the N-propionyl derivative in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) and stir for 30-60 minutes to ensure complete formation of the sodium enolate.[14][15]

-

Alkylation: To the cold enolate solution, add the electrophile (e.g., allyl iodide, 1.2 eq.) dropwise. Stir at -78 °C for several hours until TLC analysis indicates consumption of the starting material.[14][15]

-

Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer.

-

Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.). Stir vigorously until the reaction is complete. Work up to isolate the desired 2-methyl-4-pentenoic acid and the recovered chiral auxiliary.[14]

Representative Alkylation Data

| Electrophile | Base | Diastereoselectivity (d.r.) | Reference |

| Allyl Iodide | NaHMDS | 98:2 | [14][15] |

| Benzyl Bromide | LDA | >99:1 | [17] |

This high level of diastereoselectivity is a hallmark of the Evans oxazolidinone auxiliaries and underscores their reliability in complex synthetic campaigns.

Conclusion

This compound and its analogs stand as a testament to the power of rational design in asymmetric synthesis.[18][19] By providing a rigid, predictable, and highly biased steric environment, these chiral auxiliaries enable chemists to control the formation of new stereocenters with exceptional precision.[5][20] The reliability of the methodology, coupled with the ease of auxiliary removal and recovery, has cemented its status as an indispensable tool for researchers, scientists, and drug development professionals engaged in the construction of stereochemically complex molecules.[2] Its continued application in the synthesis of pharmaceuticals and natural products highlights its enduring value in the field of organic chemistry.[5][20]

References

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. University of Science and Arts of Chiapas.

- Chiral auxiliary - Wikipedia. Wikipedia.

- Asymmetric Synthesis - University of York. University of York.

- The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide. Benchchem.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

- Evans aldol ppt. Slideshare.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.

- (4S,5R)-(-)

- (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. Biosynth.

- Enantioselective Synthesis.

- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.

- Evans Aldol Reaction.

- A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.

- Diastereoselective alkylation and methods for chiral auxiliary removal.

- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.

- Lithiated 4-Isopropyl-3-(methylthiomethyl)

- A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta.

- 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. PubChem.

- 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. precisionFDA.

- Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com.

- 4-Methyl-2-phenyl-5-oxazolidinone synthesis. ChemicalBook.

- (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone. LookChem.

- (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone. Sigma-Aldrich.

- (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. Aaronchem.

- 5,5-Diphenyl-4-methyl-2-oxazolidinone.

- Fragments of 1 H NMR spectra of...

- (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.

- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul

- Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates.

- Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 4. york.ac.uk [york.ac.uk]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. GSRS [precision.fda.gov]

- 9. 16251-45-9 | MFCD00066226 | (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one [aaronchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. prepchem.com [prepchem.com]

- 13. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.williams.edu [chemistry.williams.edu]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one | Semantic Scholar [semanticscholar.org]

- 20. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from (S)-Valine

Abstract: This technical guide provides a detailed, research-grade overview of the synthetic pathway for converting the readily available chiral building block, (S)-valine, into the valuable chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one. This auxiliary is particularly useful in asymmetric synthesis for inducing stereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions. The guide delves into the strategic considerations, step-by-step experimental protocols, and the underlying mechanistic principles for each transformation. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The controlled synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high levels of stereocontrol. These auxiliaries, themselves enantiomerically pure, are temporarily incorporated into a substrate to direct a chemical reaction before being cleaved, having imparted their stereochemical information.

The Legacy of Evans Auxiliaries

The field of asymmetric synthesis was revolutionized by the development of oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans. These auxiliaries, typically derived from readily available amino acids, provide a rigid scaffold that effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. This principle has been successfully applied to a vast number of stereoselective carbon-carbon bond-forming reactions.[1]

Introduction to Diphenyl-Substituted Oxazolidinones

While traditional Evans auxiliaries are highly effective, the quest for enhanced stereoselectivity and novel reactivity has led to the development of structurally modified analogues. The introduction of two phenyl groups at the 5-position of the oxazolidinone ring, as in the target molecule of this guide, offers a distinct stereochemical environment. The bulky diphenyl moiety can provide a more defined and rigid chiral pocket, potentially leading to higher diastereoselectivity in certain transformations compared to standard auxiliaries.

Clarification of Nomenclature: From (S)-Valine to (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

It is crucial to establish the correct chemical structure based on the specified starting material. The amino acid (S)-valine possesses an isopropyl side chain. When used as a precursor for an oxazolidinone chiral auxiliary, this isopropyl group is retained and becomes the substituent at the 4-position of the heterocyclic ring. Therefore, the direct product derived from (S)-valine is (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one . This guide will focus on the synthesis of this logically derived and synthetically valuable compound.

Retrosynthetic Analysis and Strategic Overview

The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from (S)-valine is a multi-step process that can be logically broken down into two key phases: the construction of the core amino alcohol intermediate and the subsequent cyclization to form the oxazolidinone ring.

Disconnection Approach

A retrosynthetic analysis reveals a clear path. The target oxazolidinone (a cyclic carbamate) can be disconnected at the N-C(O)-O bonds, revealing the precursor amino alcohol: (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol . This tertiary alcohol can be further disconnected at the two phenyl-carbon bonds, pointing to a Grignard reaction between a phenylmagnesium halide and an activated carboxylic acid derivative of (S)-valine. This strategy preserves the original stereocenter of the amino acid.

Forward Synthetic Workflow

The forward synthesis logically follows these steps:

-

Amine Protection: The nucleophilic and basic nitrogen of (S)-valine must be protected to prevent interference with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

Grignard Addition: The protected (S)-N-Boc-valine is converted to an ester (e.g., methyl ester) and then reacted with at least two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form the diphenyl tertiary alcohol.[2][3][4]

-

Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amino alcohol.

-

Cyclization: The resulting 1,2-amino alcohol is cyclized using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base to form the final oxazolidinone product.[1][5]

Caption: Overall synthetic workflow from (S)-Valine.

Detailed Synthetic Protocol and Mechanistic Rationale

The following protocols are presented as a comprehensive guide. Researchers should always perform their own risk assessments and adhere to all institutional safety guidelines, particularly when working with hazardous reagents like Grignard reagents and triphosgene.

Step 1: Protection of the Amine Functionality in (S)-Valine

Protocol 3.1.1: Synthesis of (S)-N-Boc-Valine

-

Dissolve (S)-valine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1 M aqueous HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield (S)-N-Boc-Valine as a white solid.

Mechanistic Insight: The amine group of valine is a potent nucleophile and a base. In the presence of a Grignard reagent, the acidic N-H proton would rapidly quench the organometallic species, preventing the desired carbon-carbon bond formation.[6] The Boc group is installed by reacting the amine with (Boc)₂O under basic conditions. The resulting carbamate is stable to the strongly basic Grignard reagent but can be readily cleaved later under acidic conditions.

Step 2: Grignard-Mediated Synthesis of the Diphenyl Amino Alcohol

Protocol 3.2.1: Synthesis of (S)-N-Boc-2-amino-3-methyl-1,1-diphenylbutan-1-ol

-

Esterification: Convert (S)-N-Boc-Valine (1.0 eq.) to its methyl ester by reacting with iodomethane in the presence of potassium carbonate in DMF, or by using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid). Purify the resulting methyl ester.

-

Grignard Reaction: a. Prepare a solution of phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF). A commercial solution can also be used. b. In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the (S)-N-Boc-valine methyl ester (1.0 eq.) in anhydrous THF. c. Cool the ester solution to 0 °C. d. Add the PhMgBr solution (2.2 eq.) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. f. Cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. i. Purify the crude product by column chromatography on silica gel to afford the title compound.

Mechanistic Insight: The Grignard reaction is a classic method for forming carbon-carbon bonds.[2] The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which collapses, expelling the methoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup.[4][6] The use of strictly anhydrous conditions is critical to prevent the Grignard reagent from being protonated and destroyed by water.[2]

Step 3: Deprotection to Yield the Free Amino Alcohol

Protocol 3.3.1: Synthesis of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

-

Dissolve the Boc-protected amino alcohol (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amino alcohol, which can often be used in the next step without further purification.

Mechanistic Insight: The Boc group is labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Step 4: Cyclization to Form the Oxazolidinone Ring

Protocol 3.4.1: Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one using Triphosgene

-

WARNING: Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a flask under an inert atmosphere, dissolve the amino alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) or pyridine in anhydrous DCM.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of triphosgene (bis(trichloromethyl) carbonate, 0.4 eq.) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the amino alcohol solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Mechanistic Insight: Triphosgene serves as a safe and convenient solid surrogate for the highly toxic phosgene gas. In the presence of a base, it slowly decomposes to generate phosgene in situ. The amine of the amino alcohol first attacks a molecule of phosgene to form a carbamoyl chloride. The nearby hydroxyl group, deprotonated by the base, then acts as an intramolecular nucleophile, attacking the carbamoyl chloride carbonyl to displace the chloride and form the stable five-membered oxazolidinone ring.[1]

Characterization and Data Summary

Proper characterization of the intermediates and the final product is essential to validate the synthesis. The following table provides expected data based on analogous compounds found in the literature. Actual results should be confirmed experimentally.

| Compound Name | State | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| (S)-N-Boc-Valine | White Solid | 90-98 | 77-79 | ¹H NMR: Signals for Boc group (~1.4 ppm), isopropyl group (~0.9, ~2.1 ppm), α-proton (~4.2 ppm). |

| (S)-N-Boc-2-amino-3-methyl-1,1-diphenylbutan-1-ol | White Solid | 65-75 | 135-138 | ¹H NMR: Signals for Boc group, isopropyl group, multiple aromatic protons (7.2-7.5 ppm), and a hydroxyl proton. IR: O-H and N-H stretches. |

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | White Solid | 95-100 (crude) | 112-115 | ¹H NMR: Disappearance of the Boc signal. Appearance of amine protons. |

| (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Crystalline Solid | 80-90 | 149-151 | ¹H NMR: Signals for isopropyl group, α-proton, and aromatic protons. IR: Strong C=O stretch for the carbamate (~1750 cm⁻¹). |

Conclusion and Outlook

This guide outlines a reliable and well-precedented four-step synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from the inexpensive chiral pool starting material, (S)-valine. Each step is rationalized by established mechanistic principles, providing the researcher with a solid foundation for implementation and potential optimization. The resulting chiral auxiliary, with its unique steric profile, is a valuable addition to the synthetic chemist's toolkit for tackling challenges in asymmetric catalysis and the stereocontrolled synthesis of complex molecules.

References

-

Wikipedia. Valinol. [Link]

-

Gomez-Martinez, M., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(9), 6554-6566. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link] (Note: This link is a general example of a relevant ACS publication, as the direct link from the search result was not available).

-

Wikipedia. Grignard reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Alkyl-5,5-diphenyloxazolidin-2-ones

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Spectroscopic Assignment

(S)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs to a class of Evans-type chiral auxiliaries that are pivotal in asymmetric synthesis. The stereogenic center at the C4 position, derived from an amino acid, allows for diastereoselective transformations, which are fundamental in the synthesis of enantiomerically pure pharmaceutical compounds. The 5,5-diphenyl substitution provides significant steric bulk, which can enhance facial selectivity in reactions at a substituent on the ring nitrogen.

Accurate structural confirmation of these auxiliaries is paramount. Spectroscopic techniques such as NMR, IR, and MS are non-destructive, information-rich methods that provide a detailed "fingerprint" of the molecule. However, a lack of published data for the specific 4-methyl derivative necessitates a comparative approach. This guide is built upon the peer-reviewed, published data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (CAS 184346-45-0), a compound that shares the core oxazolidinone ring, the crucial 5,5-diphenyl substitution, and an alkyl group at the chiral C4 center.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this class of compounds, NMR confirms the presence and connectivity of the alkyl group, the phenyl rings, and the heterocyclic core, as well as providing stereochemical insights.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and accurate interpretation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence chemical shifts. The data for the reference compound (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one was acquired in DMSO-d₆.[1]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shift scale.

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[1]

-

Data Acquisition : Collect standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.

Caption: Key MS Fragmentation Pathway.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of this compound by leveraging high-quality experimental data from its close analog, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. The presented NMR, IR, and MS data, along with expert interpretations and predictive extrapolations, offer a reliable and scientifically grounded resource for researchers. By understanding these characteristic spectral signatures, scientists in synthetic chemistry and drug development can confidently verify the structure and purity of this valuable class of chiral auxiliaries, ensuring the integrity of their asymmetric synthesis endeavors.

References

-

Bravin, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molecules, 23(1), 123. Available at: [Link]

-

J&K Scientific. (n.d.). (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, 98%, ee: 99%. Retrieved January 13, 2026, from [Link]

-

Celentano, G., et al. (2009). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2748. Available at: [Link]

-

Reich, H. J. (n.d.). H-NMR: Some Familiar Groups that can become Easy to Recognize. University of Wisconsin. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). Isopropyl-4-methyl-5-phenyloxazolidin-2-one. John Wiley & Sons, Inc. Retrieved January 13, 2026, from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 193-198. Available at: [Link]

-

NIST. (n.d.). (S)-(+)-4-Isopropyl-2-oxazolidinone. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

LibreTexts Chemistry. (2023, February 11). 5.5: Chemical Shift. Retrieved January 13, 2026, from [Link]

-

Polborn, K., & Briel, O. (2005). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 16(16), 2811-2815. Available at: [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 13, 2026, from [Link]

Sources

The (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary: A Technical Guide to a Sterically Demanding Chiral Director

Introduction: Rationale for the 5,5-Diphenyl Scaffold in Asymmetric Synthesis

In the landscape of chiral auxiliaries, the Evans-type oxazolidinones represent a cornerstone technology for the stereocontrolled formation of carbon-carbon bonds. While classic auxiliaries derived from valine or phenylalanine are broadly effective, there exists a persistent need for auxiliaries with tailored steric profiles to address challenging substrates or to enhance diastereoselectivity in specific applications. This technical guide focuses on (S)-4-Methyl-5,5-diphenyloxazolidin-2-one , a specialized auxiliary designed for high-level stereochemical control.

The defining feature of this auxiliary is the gem-diphenyl substitution at the C5 position. This arrangement creates a rigid and exceptionally bulky steric environment, profoundly influencing the conformational preferences of the N-acyl derivatives. The two phenyl groups act as formidable stereochemical directors, effectively shielding one face of the derived enolate, thereby compelling incoming electrophiles to approach from the opposite, less hindered face. This guide will provide a comprehensive overview of the synthesis, properties, and application of this powerful chiral auxiliary, with a focus on the mechanistic principles that underpin its efficacy.

It is important to note that this compound is a highly specialized derivative, and as such, a dedicated CAS number has not been widely cataloged. The protocols and data presented herein are grounded in established chemical principles and analogous transformations reported for closely related structures.

Physicochemical and Structural Data

A robust understanding of the auxiliary's physical properties is essential for its effective use in synthesis.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 265.30 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Predicted to be a white crystalline solid | By analogy |

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc; poorly soluble in hexanes | By analogy |

Synthesis of the Chiral Auxiliary: A Proposed Route

The synthesis of the title auxiliary originates from the readily available and chiral amino acid, L-alanine. The key strategic step is the construction of the precursor amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol, followed by cyclization to form the oxazolidinone ring.

The precursor, (S)-2-amino-1,1-diphenylpropan-1-ol , is commercially available with CAS Number 78603-91-5 [1][2][3][4]. Its synthesis typically involves the addition of a phenyl Grignard reagent to an L-alanine ester derivative.

The subsequent cyclization to form the oxazolidinone is proposed based on well-established methods for converting 1,2-amino alcohols into cyclic carbamates. Reagents such as phosgene, diphosgene, triphosgene, or carbonyldiimidazole (CDI) are effective for this transformation. An alternative, milder approach involves oxidative carbonylation, which has been successfully applied to sterically hindered 5,5-diphenyl substituted amino alcohols.

Caption: Proposed synthetic workflow for the chiral auxiliary.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous cyclizations.

Materials:

-

(S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolution: Dissolve (S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq) and TEA (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Rationale: The base is crucial to neutralize the HCl generated during the reaction. Cooling prevents potential side reactions.

-

-

Phosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Slow, controlled addition of the carbonylating agent is critical to manage the exothermic reaction and prevent the formation of urea byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone auxiliary.

Application in Asymmetric Alkylation

The primary utility of the this compound auxiliary is to direct the diastereoselective alkylation of prochiral enolates. The process involves three key stages: N-acylation, diastereoselective enolate formation and alkylation, and finally, non-destructive cleavage of the auxiliary to release the chiral product. The exceptional steric bulk of the 5,5-diphenyl groups is hypothesized to provide superior facial shielding compared to less substituted auxiliaries, leading to higher diastereoselectivities[5].

Caption: General workflow for asymmetric alkylation.

Experimental Protocol: Diastereoselective Propylation of an N-Propanoyl Adduct

This protocol is a representative procedure based on established methods for Evans-type auxiliaries.

Step 1: N-Acylation

-

Dissolve the this compound auxiliary (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium amide.

-

Add propanoyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate. Purify by column chromatography to obtain the N-propanoyl auxiliary.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propanoyl auxiliary (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

-

Rationale: The use of NaHMDS or LiHMDS favors the formation of the kinetically controlled (Z)-enolate, which is crucial for high diastereoselectivity. The chelated intermediate organizes the steric environment.

-

-

Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C. The reaction time can vary significantly (2-24 hours) depending on the electrophile's reactivity. Monitor by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the purified alkylated adduct in a 3:1 mixture of THF and water.

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Rationale: The LiOOH species formed in situ acts as a nucleophile, attacking the exocyclic carbonyl. This method is effective for generating the carboxylic acid without epimerizing the newly formed stereocenter.

-

-

Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

Conclusion and Outlook

The this compound represents a valuable, albeit specialized, tool for chemists confronting challenges in asymmetric synthesis. Its design leverages extreme steric hindrance to enforce high levels of facial selectivity in enolate reactions. While its synthesis requires a multi-step sequence, the potential for achieving exceptionally high diastereoselectivity can justify the initial investment. The protocols and principles outlined in this guide, derived from foundational work on related auxiliaries, provide a solid framework for researchers and drug development professionals to employ this and similar sterically demanding chiral directors to construct complex, enantiomerically pure molecules.

References

-

Chemsrc. (S)-2-Amino-1,1-diphenyl-1-propanol. Available from: [Link]

-

Pharmaffiliates. (2S)-2-Amino-1,1-diphenylpropan-1-ol. Available from: [Link]

-

Davies, S. G., et al. "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes." Organic & Biomolecular Chemistry, 2003. Available from: [Link]

-

Mancuso, R., et al. "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one." Molbank, 2018. Available from: [Link]

-

Al-awar, O., et al. "Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione." Hungarian Journal of Industry and Chemistry, 2020. Available from: [Link]

-

Bull, S. D., Davies, S. G., et al. "Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones." Journal of the Chemical Society, Perkin Transactions 1, 1999. Available from: [Link]

Sources

- 1. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]

- 2. (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-2-Amino-1,1-diphenyl-1-propanol - CAS:78603-91-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Mechanism of Diphenyl Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries stand as a robust and reliable tool. Among these, the diphenyl oxazolidinone auxiliaries, a class of compounds popularized by the seminal work of David A. Evans, have carved out a significant niche. Their widespread adoption in academic and industrial laboratories is a testament to their high levels of stereocontrol, predictability, and versatility in a range of carbon-carbon bond-forming reactions.[1][2]

This guide delves into the core mechanistic principles that govern the remarkable stereodirecting power of diphenyl oxazolidinone auxiliaries. By understanding the "why" behind the experimental protocols, researchers can not only effectively apply these auxiliaries but also rationally troubleshoot and adapt them for the synthesis of novel, complex molecular architectures.

The Foundation of Stereocontrol: Structure and Acylation

The efficacy of a chiral auxiliary is intrinsically linked to its rigid, well-defined conformational structure. Diphenyl oxazolidinones are typically derived from readily available chiral amino acids, such as (1R,2S)-diphenyl-2-aminoethanol, which imparts the crucial stereochemical information.[3] The first step in their application involves acylation, where the acyl group that will undergo the asymmetric transformation is attached to the nitrogen atom of the oxazolidinone ring.[4][5]

This acylation is often achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by the addition of an acyl chloride.[4] Alternatively, milder conditions employing a catalyst such as 4-(dimethylamino)pyridine (DMAP) with an acid anhydride can also be effective.[4] The resulting N-acyloxazolidinone is the key substrate for subsequent stereoselective reactions.

The Heart of the Matter: Diastereoselective Enolate Formation and Alkylation

The true power of diphenyl oxazolidinone auxiliaries is unleashed during the formation of the enolate and its subsequent reaction with an electrophile, most commonly in alkylation and aldol reactions.[1][2] The mechanism hinges on the formation of a specific enolate geometry and the subsequent steric shielding of one of the enolate's faces by the chiral auxiliary.

The Formation of the Z-Enolate: A Confluence of Sterics and Chelating Effects

Deprotonation of the α-carbon of the N-acyl chain with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively generates the (Z)-enolate.[1][4] This high stereoselectivity is a direct consequence of the steric bulk of the diphenyl groups on the oxazolidinone ring. The base approaches the α-proton from the least hindered face, leading to the formation of the thermodynamically more stable Z-enolate where the enolate oxygen and the substituent on the α-carbon are on the same side of the double bond.

The metal cation from the base plays a crucial role in stabilizing this enolate through chelation. The lithium or sodium ion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, five-membered chelated intermediate. This rigid structure is paramount for locking the conformation and ensuring effective stereochemical communication from the chiral auxiliary to the reacting center.

Face-Selective Alkylation: The Role of Steric Hindrance

With the rigid (Z)-enolate formed, the subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity.[6] The two phenyl groups of the auxiliary effectively block one face of the planar enolate. Consequently, the electrophile can only approach from the less sterically hindered opposite face. This facial bias, dictated by the stereocenters of the diphenyl oxazolidinone, ensures the formation of one diastereomer in significant excess.

| Factor | Influence on Stereoselectivity |

| Chiral Auxiliary | The diphenyl groups provide a rigid steric shield. |

| Base | Strong, non-nucleophilic bases favor Z-enolate formation. |

| Metal Cation | Chelates to form a rigid intermediate, enhancing stereocontrol. |

| Solvent | Aprotic solvents like THF are typically used to maintain the integrity of the enolate. |

| Temperature | Low temperatures (-78 °C) are crucial to prevent side reactions and maintain selectivity. |

The Zimmerman-Traxler Model in Aldol Reactions: A Chair-Like Transition State

When the enolate reacts with an aldehyde in an aldol reaction, the stereochemical outcome can be rationalized by the Zimmerman-Traxler model.[7][8][9] This model proposes a six-membered, chair-like transition state where the metal cation (often boron in Evans' aldol reactions) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[10][11][12]

The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in this chair-like arrangement to minimize steric interactions, particularly 1,3-diaxial interactions.[1][8] For the (Z)-enolate derived from a diphenyl oxazolidinone auxiliary, this preferred transition state geometry leads to the formation of the syn-aldol product.[10][11] The absolute stereochemistry of the newly formed stereocenters is dictated by the chirality of the auxiliary, which controls the facial approach of the aldehyde to the enolate.

Cleavage of the Auxiliary: Releasing the Chiral Product

A critical aspect of any chiral auxiliary strategy is the ability to cleave the auxiliary from the product without racemization or epimerization of the newly created stereocenters. For diphenyl oxazolidinone auxiliaries, several reliable methods exist.

One of the most common methods involves hydrolysis with lithium hydroperoxide (LiOOH).[13][14] This reagent selectively attacks the exocyclic carbonyl group of the N-acyloxazolidinone, leaving the oxazolidinone ring intact for potential recovery and reuse.[4][13] Other methods include reduction with lithium borohydride (LiBH₄) to yield the corresponding alcohol, or reaction with certain nucleophiles to generate other carboxylic acid derivatives. The choice of cleavage method depends on the desired functionality in the final product.

| Cleavage Reagent | Product Functional Group | Key Considerations |

| LiOOH/H₂O₂ | Carboxylic Acid | Mild conditions, high yields.[4][13] |

| LiBH₄ | Primary Alcohol | Reductive cleavage. |

| LiAlH₄ | Primary Alcohol | More powerful reducing agent. |

| MeOMgBr | Methyl Ester | Transesterification. |

| C₂H₅SH/LiOH | Thioester | Formation of a thioester. |

Experimental Protocol: A Representative Asymmetric Alkylation

The following protocol outlines a general procedure for the diastereoselective alkylation of an N-acyldiphenyloxazolidinone.

Step 1: Acylation of the Diphenyl Oxazolidinone Auxiliary

-

To a solution of (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the N-acyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a 1.0 M solution in THF dropwise and stir for 30 minutes to generate the (Z)-enolate.

-

Add the alkyl halide (1.2 eq.) and stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by flash column chromatography to isolate the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1) at 0 °C.

-

Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by a 1.0 M aqueous solution of lithium hydroxide (1.2 eq.).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with 1N HCl and extract the chiral carboxylic acid with an organic solvent. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion: A Powerful and Predictable Tool

Diphenyl oxazolidinone chiral auxiliaries represent a mature and highly effective technology in the field of asymmetric synthesis. Their mechanism of action, rooted in the principles of steric control and chelation, allows for the predictable and high-yielding synthesis of a wide array of chiral molecules.[2][15] A thorough understanding of the underlying mechanistic details, from the formation of the rigid Z-enolate to the chair-like transition state in aldol reactions, empowers researchers to fully harness the synthetic potential of these remarkable tools in the pursuit of complex molecular targets.

References

-

Evans aldol ppt. (n.d.). In Slideshare. Retrieved from [Link]

-

Chiral auxiliary. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Hultin, P. G. (2006). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba. Retrieved from [Link]

-

Smith, A. M., & Whittingham, W. G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 833-840. Retrieved from [Link]

-

LibreTexts. (2020, August 15). 4.4: The aldol reaction. In Chemistry LibreTexts. Retrieved from [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

-

Smith, A. M., & Whittingham, W. G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Retrieved from [Link]

-

Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-398. Retrieved from [Link]

-

Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 711. Retrieved from [Link]

-

Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

-

Majumdar, S., & Roy, D. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(3), 1339-1375. Retrieved from [Link]

-

Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Retrieved from [Link]

-

Majumdar, S., & Roy, D. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Retrieved from [Link]

-

Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). National Institutes of Health. Retrieved from [Link]

-

Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G Myers Research Group. Retrieved from [Link]

-

Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 10. Evans aldol ppt | PPTX [slideshare.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Genesis of a Chiral Auxiliary: Early Synthetic Strategies for (S)-4-Methyl-5,5-diphenyloxazolidin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of contemporary organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for the creation of complex molecular architectures, particularly within the pharmaceutical industry. Chiral auxiliaries, transient stereogenic units that guide the formation of new chiral centers, have emerged as a powerful and reliable tool in this endeavor. Among the pantheon of such auxiliaries, the oxazolidinones, popularized by David A. Evans, hold a place of prominence for their versatility and high levels of stereochemical induction in a variety of bond-forming reactions. This guide delves into the early synthetic routes to a specific and valuable member of this class: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary prized for its ability to impart high diastereoselectivity in asymmetric synthesis. We will explore the foundational strategies, from the synthesis of the key amino alcohol precursor to its cyclization, providing a detailed, field-proven perspective on the experimental choices and underlying principles.

The Core Strategy: A Retrosynthetic Glance

The most logical and historically significant approach to the synthesis of chiral oxazolidinones begins with readily available and enantiopure α-amino acids. For our target molecule, this compound, the retrosynthetic analysis points to the key precursor, (S)-2-amino-1,1-diphenylpropan-1-ol. This chiral amino alcohol can, in turn, be derived from the natural amino acid, L-alanine.

Caption: Retrosynthetic analysis of this compound.

This two-stage strategy forms the backbone of our technical exploration: the synthesis of the chiral amino alcohol followed by the crucial cyclization step to form the oxazolidinone ring.

PART 1: Synthesis of the Precursor (S)-2-amino-1,1-diphenylpropan-1-ol

The cornerstone of this synthesis is the stereospecific construction of the chiral amino alcohol. A highly effective and well-documented method involves the addition of a Grignard reagent to an ester of L-alanine. The bulky phenyl groups not only form a key part of the final auxiliary's structure but also play a role in the purification of the intermediate.

Experimental Protocol: Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol

This procedure is adapted from established methods for the synthesis of similar diphenyl-substituted amino alcohols from amino acid esters.[1]

Step 1: Esterification of L-Alanine

L-alanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and provide a suitable electrophile for the Grignard reaction. This can be achieved through standard methods, such as reaction with thionyl chloride in the corresponding alcohol.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

The L-alanine ester is then reacted with an excess of phenylmagnesium bromide. Two equivalents of the Grignard reagent are consumed in the addition to the ester carbonyl, while a third equivalent is consumed by the deprotonation of the amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Alanine methyl ester hydrochloride | 139.58 | 10.0 g | 0.0716 |

| Magnesium turnings | 24.31 | 7.0 g | 0.288 |

| Bromobenzene | 157.01 | 45.0 g (30 mL) | 0.287 |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |

| Ammonium chloride (saturated aq. sol.) | 53.49 | 100 mL | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

A dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings (7.0 g, 0.288 mol).

-

A solution of bromobenzene (45.0 g, 0.287 mol) in 100 mL of anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings to initiate the reaction.

-

Once the Grignard reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of L-alanine methyl ester hydrochloride (10.0 g, 0.0716 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard solution over 1 hour. A thick precipitate will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is stirred until the solids dissolve. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (S)-2-amino-1,1-diphenylpropan-1-ol is purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford a white crystalline solid.

Expected Yield: ~70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiopurity. The reported melting point is typically around 100-102°C, and the optical rotation is approximately -90° in chloroform.

PART 2: Cyclization to this compound

With the chiral amino alcohol in hand, the final step is the formation of the oxazolidinone ring. Several reagents can effect this cyclization, including phosgene (or its safer alternatives like triphosgene), diethyl carbonate, and carbonyldiimidazole (CDI). A particularly effective and frequently employed method for similar auxiliaries involves the use of ethyl chloroformate.[1]

Caption: Experimental workflow for the cyclization step.

Experimental Protocol: Cyclization with Ethyl Chloroformate

This protocol is based on the highly successful synthesis of the analogous 4-isopropyl-5,5-diphenyloxazolidin-2-one.[1] The principle involves the formation of an intermediate carbamate which then undergoes intramolecular cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-2-amino-1,1-diphenylpropan-1-ol | 227.30 | 10.0 g | 0.044 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 27.5 mL | 0.044 |

| Ethyl chloroformate | 108.52 | 4.8 g (4.2 mL) | 0.044 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 150 mL | - |

| Saturated aqueous sodium bicarbonate | 84.01 | 50 mL | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

A dry 250 mL three-necked flask is charged with (S)-2-amino-1,1-diphenylpropan-1-ol (10.0 g, 0.044 mol) and anhydrous THF (100 mL). The mixture is stirred until all the solid dissolves.

-

The solution is cooled to 0 °C in an ice bath.

-